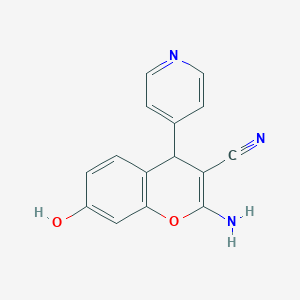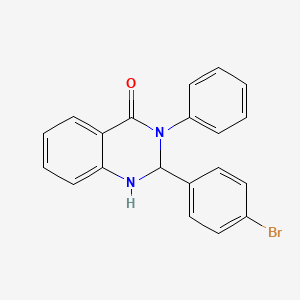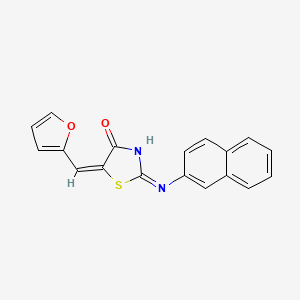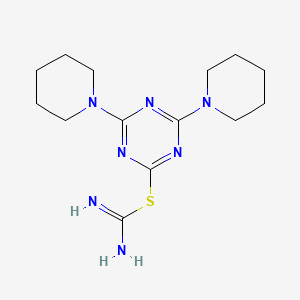
2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with malononitrile and a suitable phenol derivative under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the hydroxyl and pyridinyl groups.
7-hydroxy-4H-chromene-3-carbonitrile: Lacks the amino and pyridinyl groups.
4-(pyridin-4-yl)-4H-chromene-3-carbonitrile: Lacks the amino and hydroxyl groups.
Uniqueness
2-amino-7-hydroxy-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and hydroxyl groups along with the pyridinyl moiety. This combination of functional groups can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-pyridin-4-yl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C15H11N3O2/c16-8-12-14(9-3-5-18-6-4-9)11-2-1-10(19)7-13(11)20-15(12)17/h1-7,14,19H,17H2 |
InChI Key |
CWSUWMTVRHUOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=CC=NC=C3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(4-ethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11529334.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B11529348.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B11529365.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-3-methyl-4-oxonaphthalen-1(4H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11529370.png)
![3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11529376.png)

![N-[(2E,5Z)-4-oxo-5-(2,4,5-trimethylbenzylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11529387.png)

![1-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11529403.png)
![N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11529404.png)

![(3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11529420.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11529421.png)
